molecular formula C10H18N2O2 B11816809 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one

Cat. No.: B11816809
M. Wt: 198.26 g/mol
InChI Key: NGLXXWYFVSKUFM-UHFFFAOYSA-N
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Description

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one is a chemical compound of significant interest in medicinal chemistry research, particularly as a core scaffold for developing new therapeutic agents. It belongs to the 1-oxa-diazaspiro[5.5]undecane family of privileged heterocyclic structures, which are known for their versatile biological activities . Compounds based on this spirocyclic framework are frequently investigated for their multimodal activity against pain . Researchers are exploring derivatives of this scaffold as potent dual ligands that target the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This dual activity is a promising strategy for developing potent analgesics with a potentially improved safety profile compared to classic opioids, notably reducing side effects such as constipation . The structural features of this diazaspiro undecane core, including the spirocyclic center and the placement of nitrogen and oxygen heteroatoms, make it a valuable template for designing novel bioactive molecules . Beyond pain management, this class of compounds has shown potential for application in treating obesity, cardiovascular conditions, and psychotic disorders . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

4-ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C10H18N2O2/c1-2-12-6-7-14-10(9(12)13)4-3-5-11-8-10/h11H,2-8H2,1H3

InChI Key

NGLXXWYFVSKUFM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC2(C1=O)CCCNC2

Origin of Product

United States

Preparation Methods

Route 1: Epoxide Ring Opening and Cyclization

  • Epoxide synthesis : Prepare a 1,2-epoxide (e.g., via Corey-Chaykovsky reaction) from a cyclic ketone.

  • Ring opening : React the epoxide with an amine (e.g., ethylamine) to form an amino alcohol intermediate.

  • Acylation : Introduce a ketone or ester group (e.g., using acyl chlorides) at the nitrogen position.

  • Cyclization : Treat with a strong base (e.g., t-BuOK) to induce intramolecular cyclization, forming the spirocyclic core.

Example :

  • Starting from N-Boc-piperidone, an epoxide intermediate could be generated and opened with ethylamine to form a precursor. Subsequent acylation and cyclization would yield the target compound.

Route 2: Michael Addition and Cyclization

  • Michael donor preparation : Synthesize a β-keto ester or nitrile (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate).

  • Condensation : Perform a Knoevenagel condensation with an aromatic aldehyde to form a conjugated enone.

  • Cyclization : Initiate intramolecular cyclization via base catalysis (e.g., Et₃N) to form the spiro ring.

Note : While this route is validated for trifluoromethylated analogs, adaptation for ethyl-substituted variants requires optimization.

Key Reaction Conditions and Catalysts

ParameterOptimal Conditions (Analogous Systems)Reference
Base Potassium tert-butoxide, Et₃N
Solvent THF, DMSO, CH₃CN
Temperature −78°C to 110°C (depending on step)
Yield 70–85% (cyclization steps)

Critical Observations :

  • Stereochemical control : Chiral HPLC may be required for enantiopure separation if racemic mixtures form.

  • Catalyst efficiency : Et₃N outperforms pyridine or piperidine in multi-component reactions.

Challenges and Optimization

Steric and Electronic Factors

  • Substituent effects : Electron-withdrawing groups (e.g., CF₃) stabilize intermediates but may hinder cyclization.

  • Steric hindrance : Bulky aryl groups reduce yields due to slower reaction kinetics.

Purification and Isolation

  • Flash chromatography : Used for intermediate purification (e.g., SiO₂, DCM/MeOH gradients).

  • HPLC : Required for resolving enantiomers in chiral spiro systems.

Data Tables: Analogous Syntheses

Table 1: Cyclization Yields for Spirocyclic Derivatives

CompoundBaseSolventYield (%)Reference
1-Oxa-4,9-diazaspiro[5.5]t-BuOKTHF84
8-Oxa-2,4-diazaspiro[5.5]Et₃NDMSO72
1,9-Diazaspiro[5.5]K₂CO₃CH₃CN70

Table 2: Acylation Reagents and Conditions

Acylating AgentBaseTemperatureTimeReference
Acyl chlorideTEA0°C2 h
AnhydrideK₂CO₃80°C16 h

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Substitutions

Spirocyclic diaza-oxa compounds exhibit diverse bioactivities depending on substituent patterns and ring functionalization. Below is a comparative analysis of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one with related analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Source
4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one C₁₀H₁₈N₂O₂ 198.26 2089673-60-7 Ethyl at position 4
4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane C₁₅H₂₂N₂O 246.36 EN300-1696596 Benzyl at position 4
5-Ethyl-9-[4-(4-chlorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one C₂₀H₂₇ClN₂O₃ 378.89 54981-21-4 Ethyl at position 5, chlorophenyl-propyl at position 9
4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one C₁₅H₁₉FN₂O₂ 278.32 1713174-19-6 Fluorobenzyl at position 4
2,2-Dimethyl-4-isopropyl-1,4-diazaspiro[5.5]undecan-5-one C₁₄H₂₆N₂O 238.37 72622-76-5 Dimethyl and isopropyl groups
4-Methyl-3-thioxo-1,2,4-triazaspiro[5.5]undecan-5-one C₉H₁₅N₃OS 213.30 17756-52-4 Methyl and thioxo groups

Structural and Functional Insights

Chlorophenyl-propyl substitution in the analog C₂₀H₂₇ClN₂O₃ introduces lipophilicity and halogen-mediated bioactivity, making it suitable for receptor-targeted therapies .

Spirocyclic positional isomers (e.g., 4,8- vs. 4,9-diaza systems) influence ring strain and conformational flexibility, as seen in fluorophenyl-substituted derivatives (C₁₄H₁₇FN₂O₂, 264.29 g/mol) .

Pharmacological Implications :

  • Ethyl-substituted analogs (e.g., 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one) have been explored for CNS applications due to their balanced lipophilicity and blood-brain barrier permeability .
  • Larger substituents (e.g., benzyl or fluorobenzyl) may enhance selectivity for peripheral targets but reduce bioavailability .

Biological Activity

4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one, a compound with the CAS number 2089673-60-7, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

The molecular formula of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one is C10H18N2O2C_{10}H_{18}N_{2}O_{2}, with a molecular weight of 198.26 g/mol. The compound features a spirocyclic structure that includes both nitrogen and oxygen atoms, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC10H18N2O2C_{10}H_{18}N_{2}O_{2}
Molecular Weight198.26 g/mol
CAS Number2089673-60-7

Pharmacological Potential

Research into the pharmacological potential of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one has indicated several areas of interest:

  • Receptor Interaction : Studies have shown that compounds in the diazaspiro series can act as dual μ-opioid receptor agonists and σ1 receptor antagonists. This dual action suggests potential applications in pain management and neuroprotection .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds have indicated that modifications in the spirocyclic structure can enhance activity against various pathogens .
  • Cytotoxic Effects : Some derivatives of diazaspiro compounds exhibit cytotoxic effects on cancer cell lines, suggesting that further exploration could lead to new anticancer therapies .

Study 1: Pain Management

A study published in the Journal of Medicinal Chemistry examined a series of 1-oxa-4,9-diazaspiro derivatives for their efficacy as pain relievers. The findings indicated that specific modifications to the diazaspiro structure significantly enhanced receptor binding affinity and analgesic effects . Although this study focused on different derivatives, it provides a framework for understanding how similar compounds, like 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one, might function.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Optimize reaction conditions by controlling temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., dichloromethane for spirocyclic formation) to favor intramolecular reactions .
  • Step 2 : Use catalysts like palladium or copper complexes to accelerate key steps (e.g., cross-coupling or cycloaddition) .
  • Step 3 : Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate stereoisomers .
  • Validation : Monitor reaction progress using TLC and characterize intermediates via 1H^{1}\text{H} NMR to confirm structural integrity .

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign proton and carbon environments, focusing on spirocyclic core signals (e.g., δ 3.5–4.5 ppm for oxa- and diaza-moieties) .
  • X-ray Crystallography : Resolve the 3D structure to confirm spirocyclic geometry and ethyl substituent orientation .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and ether (C-O-C) vibrations (~1100 cm1^{-1}) .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric substrates (e.g., ATPase activity for kinase targets) .
  • Receptor Binding Studies : Radiolabel the compound and measure affinity via competitive binding assays (e.g., IC50_{50} determination) .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293 or HeLa) to assess preliminary safety profiles .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Software Tools : Employ Schrödinger Suite or AutoDock Vina to model binding poses. Parameterize the spirocyclic core using DFT-optimized geometries .
  • Target Selection : Prioritize receptors with hydrophobic pockets (e.g., GPCRs or ion channels) based on the compound’s lipophilic spirocyclic structure .
  • Validation : Cross-validate docking results with experimental IC50_{50} data to refine scoring functions .

Q. How can researchers resolve discrepancies in pharmacological data across studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies and normalize variables (e.g., assay pH, temperature) using statistical tools like R or Python .
  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Structural Reassessment : Verify compound purity via HPLC and re-examine stereochemistry if racemization is suspected .

Q. What strategies control regioselectivity in reactions involving the spirocyclic core?

  • Methodological Answer :

  • Steric Effects : Introduce bulky protecting groups (e.g., tert-butyl) to direct reactions to less hindered positions .
  • Catalytic Systems : Use chiral catalysts (e.g., BINOL-derived phosphates) to enforce enantioselective functionalization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize transition states for specific regiochemical outcomes .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Methodological Answer :

  • Solvent-Free Conditions : Perform cyclization steps under microwave irradiation to reduce solvent waste .
  • Biocatalysis : Explore lipases or transaminases for enantioselective synthesis of intermediates .
  • Atom Economy : Design routes with fewer steps (e.g., tandem cyclization-alkylation) to minimize byproducts .

Key Methodological Considerations

Challenge Solution Reference
Low synthetic yieldOptimize catalyst loading and reaction time
Structural ambiguityCombine X-ray crystallography and 2D NMR (COSY)
Biological activity varianceStandardize assay protocols across labs
Computational modeling errorsValidate with experimental binding affinity data

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